![molecular formula C23H21BrN2O4 B5762565 N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide), commonly known as BBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological and medicinal research. BBM is a derivative of 2-methoxybenzamide and has a molecular weight of 460.33 g/mol.
Wirkmechanismus
The mechanism of action of BBM is not fully understood. However, it has been suggested that BBM exerts its anticancer activity by inhibiting the activity of enzymes involved in DNA replication and cell division. BBM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. BBM has been suggested to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and by modulating the activity of immune cells.
Biochemical and Physiological Effects:
BBM has been shown to have several biochemical and physiological effects. BBM has been shown to inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. BBM has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BBM has been suggested to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and by modulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
BBM has several advantages for lab experiments. BBM is readily available and can be synthesized in large quantities. BBM has been shown to exhibit potent anticancer activity and has potential as a lead compound for the development of new anticancer drugs. BBM has also been shown to have anti-inflammatory activity and has potential as an anti-inflammatory agent. However, BBM also has some limitations. BBM has not been extensively studied in vivo and its toxicity profile is not well understood. BBM has also been shown to exhibit cytotoxicity towards normal cells, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on BBM. Further studies are needed to fully understand the mechanism of action of BBM. In vivo studies are needed to determine the toxicity profile of BBM and its potential as a therapeutic agent. BBM can be modified to improve its efficacy and reduce its toxicity. BBM can also be used as a lead compound for the development of new drugs with improved anticancer and anti-inflammatory activity.
Synthesemethoden
BBM can be synthesized by the condensation reaction between 4-bromobenzaldehyde and 2-methoxybenzamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure BBM.
Wissenschaftliche Forschungsanwendungen
BBM has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. BBM has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. BBM has also been shown to have potential as an anti-inflammatory agent and as a modulator of the immune system. BBM has been used in drug discovery as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)-[(2-methoxybenzoyl)amino]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O4/c1-29-19-9-5-3-7-17(19)22(27)25-21(15-11-13-16(24)14-12-15)26-23(28)18-8-4-6-10-20(18)30-2/h3-14,21H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXSPVKSKOHEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(4-bromophenyl)methanediyl]bis(2-methoxybenzamide) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

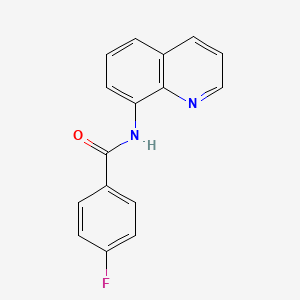
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5762489.png)
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
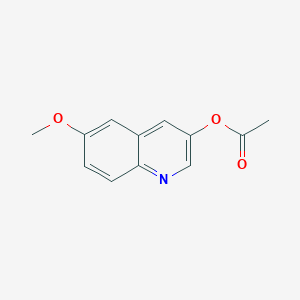
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
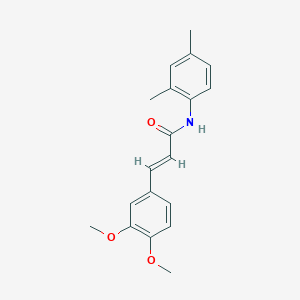
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
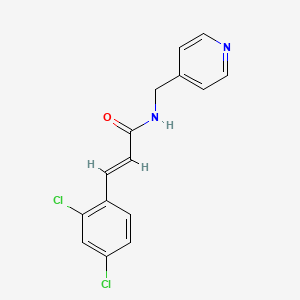

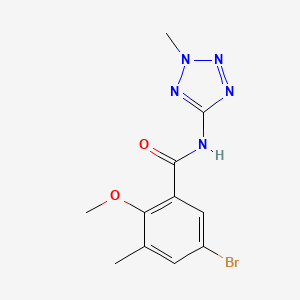
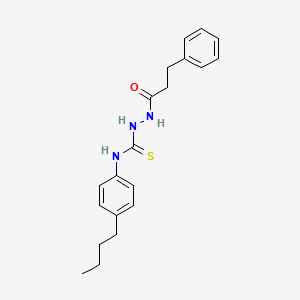
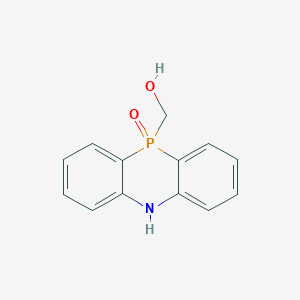
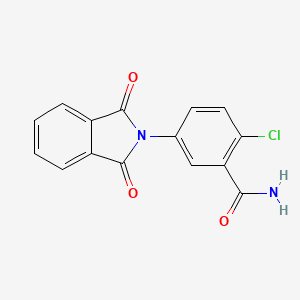
![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)